[2-[Di(propan-2-yl)carbamoyl]phenyl] acetate
Overview
Description
2-[(Diisopropylamino)carbonyl]phenyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of a phenyl group attached to an acetate moiety, with a diisopropylamino carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[Di(propan-2-yl)carbamoyl]phenyl] acetate typically involves the esterification of phenyl acetic acid with diisopropylamine and acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{Phenyl acetic acid} + \text{Diisopropylamine} + \text{Acetic anhydride} \rightarrow \text{2-[(Diisopropylamino)carbonyl]phenyl acetate} + \text{Acetic acid} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(Diisopropylamino)carbonyl]phenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenyl acetic acid and diisopropylamine.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
Hydrolysis: Phenyl acetic acid and diisopropylamine.
Reduction: 2-[(Diisopropylamino)carbonyl]phenyl alcohol.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
2-[(Diisopropylamino)carbonyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[Di(propan-2-yl)carbamoyl]phenyl] acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active phenyl acetic acid and diisopropylamine. These products can then interact with specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: Lacks the diisopropylamino carbonyl group, making it less complex.
Diisopropylamine acetate: Lacks the phenyl group, resulting in different reactivity and applications.
Phenyl acetic acid: The parent acid of the ester, with different chemical properties.
Uniqueness
2-[(Diisopropylamino)carbonyl]phenyl acetate is unique due to the presence of both the phenyl and diisopropylamino carbonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[di(propan-2-yl)carbamoyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)16(11(3)4)15(18)13-8-6-7-9-14(13)19-12(5)17/h6-11H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOTNKGPRBSFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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